

Application Notes and Protocols: Synthesis of Enamides via Electrophilic Amide Activation

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Compound of Interest

Compound Name: *But-2-enamide*

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Introduction

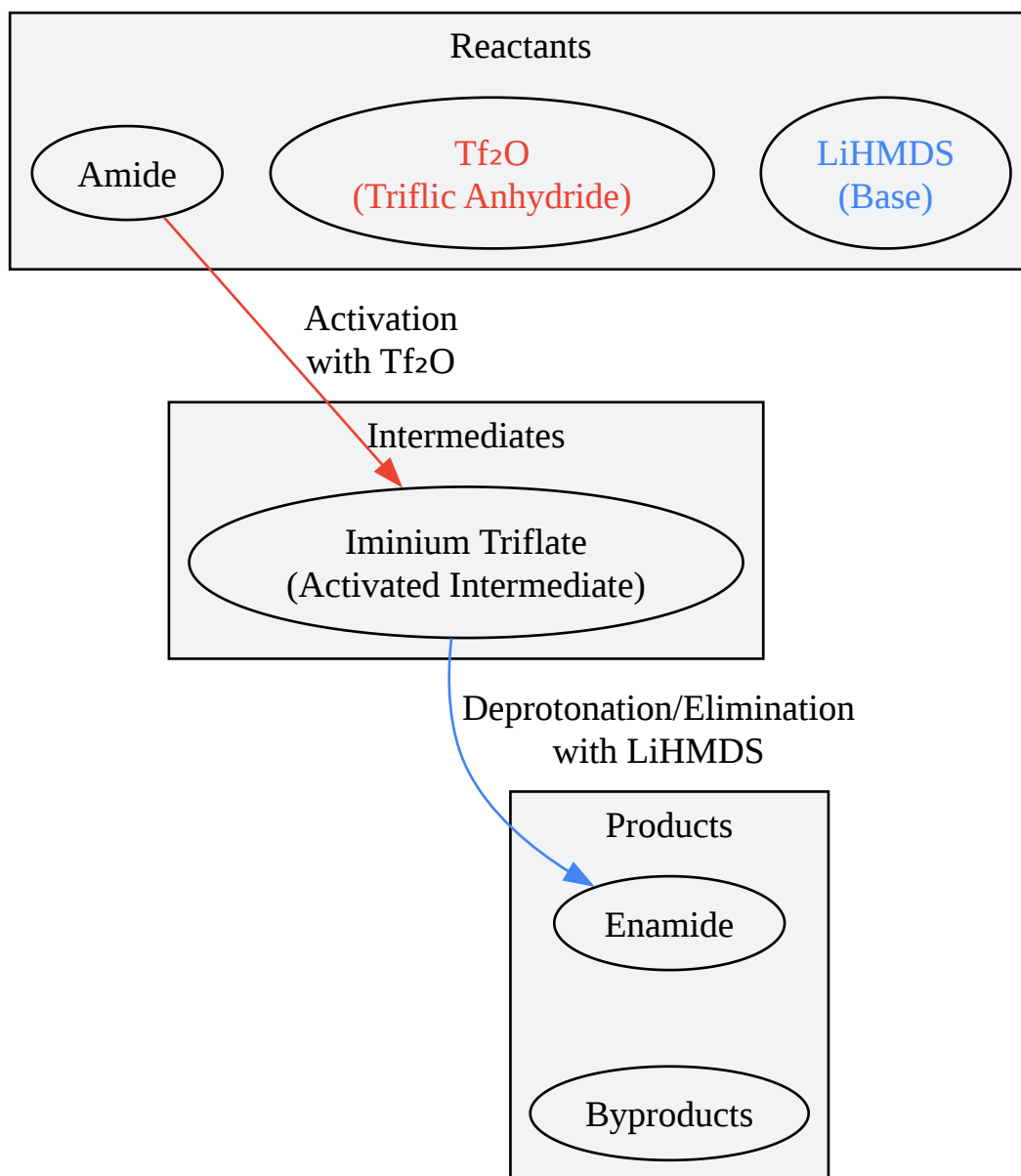
Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and atom-economical approach is the N-dehydrogenation of readily available amides.[3] This document provides detailed protocols and application notes for a novel, one-step synthesis of enamides from amides via electrophilic activation, a method that has recently emerged as a powerful tool for this transformation.[3][4][5]

The protocol highlighted herein, developed by Maulide and colleagues, employs the combination of triflic anhydride (Tf_2O) as an electrophilic activator and an oxidant, and a strong, non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS).[4][5][6] This method is characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds through the electrophilic activation of the amide carbonyl by triflic anhydride. This activation dramatically increases the acidity of the N- α -hydrogen, facilitating its abstraction by a strong, non-nucleophilic base like LiHMDS .[4][7] This is followed by an elimination sequence to furnish the enamide product.[4]

A proposed mechanism involves the initial activation of the amide with Tf_2O to form a highly electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N- α position allows for deprotonation by LiHMDS, leading to the formation of the enamide and a triflate byproduct.[4]



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Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of enamides via electrophilic amide activation.

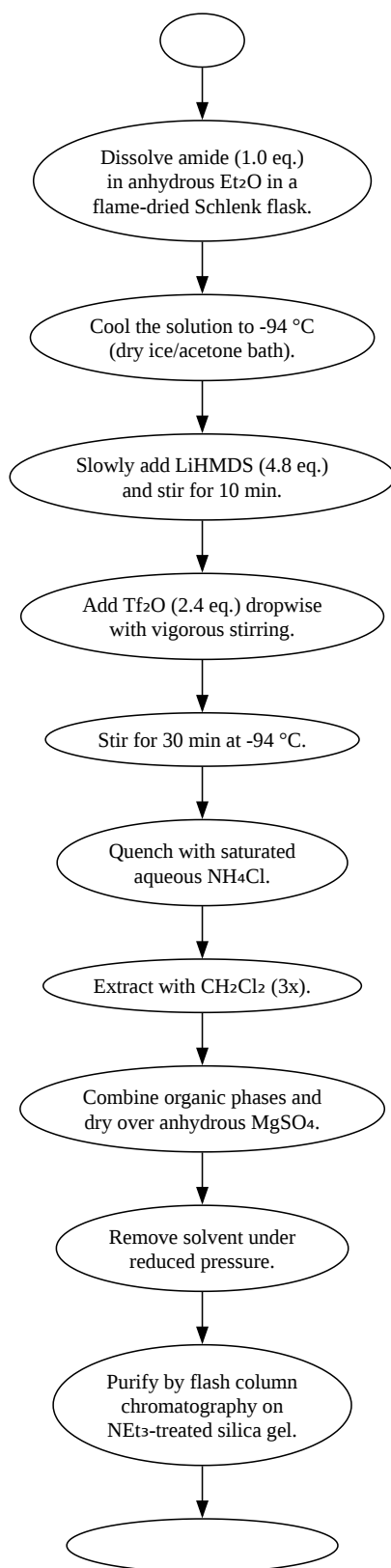
General Procedure for Enamide Synthesis[8][9]

Materials:

- Amide substrate (1.0 eq.)
- Anhydrous diethyl ether (Et_2O)
- Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)
- Trifluoromethanesulfonic anhydride (Tf_2O) (2.4 eq.)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (pre-treated with $\text{NEt}_3/\text{Et}_2\text{O}$)

Equipment:

- Flame-dried Schlenk flask with a magnetic stir bar
- Syringes
- Dry ice/acetone bath ($-94\text{ }^\circ\text{C}$)
- Separatory funnel
- Rotary evaporator
- Flash column chromatography setup



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Protocol:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, dissolve the amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).
- **Cooling:** Cool the solution to -94 °C using a dry ice/acetone bath.
- **Base Addition:** Slowly add LiHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.
- **Activator Addition:** With vigorous stirring, add triflic anhydride (121 µL, 0.72 mmol, 2.4 eq.) dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.
- **Reaction Time:** Stir the reaction mixture for 30 minutes at -94 °C.
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography. Note: Enamides can be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of NEt₃/Et₂O (1:9) and then air-dry it before use.^[8]

Substrate Scope and Quantitative Data

The developed method demonstrates a broad substrate scope, accommodating various N-alkyl and N-aryl amides. Below is a summary of representative examples with their corresponding yields.

Table 1: Synthesis of Enamides from Cyclic Amides^[1]

Entry	Amide Substrate	Product	Yield (%)
1	N-Benzoylpyrrolidine	N-(1-Phenylvinyl)pyrrolidine	89
2	N-Benzoylpiperidine	N-(1-Phenylvinyl)piperidine	82
3	N-Benzoylmorpholine	4-(1-Phenylvinyl)morpholine	75
4	N-Benzoyl-1,2,3,4-tetrahydroisoquinoline	2-(1-Phenylvinyl)-1,2,3,4-tetrahydroisoquinoline	68

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Table 2: Synthesis of Enamides from Acyclic Amides[1]

Entry	Amide Substrate	Product	Yield (%)	E/Z Ratio
1	N-Benzyl-N-methylbenzamide	N-Methyl-N-(1-phenylvinyl)benz enemethanamine	72	>20:1
2	N-Butyl-N-ethylbenzamide	(E)-N-Butyl-N-(1-phenylvinyl)ethanamine	49	>20:1
3	N,N-Dibutylbenzamide	(E)-N-Butyl-N-(1-phenylvinyl)butan-1-amine	55	>20:1

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30 min. Isolated yields.

Applications of Synthesized Enamides

The enamide products obtained from this protocol are versatile building blocks for various chemical transformations.^[4] Their synthetic utility has been demonstrated in a range of downstream reactions, including:

- **Cycloaddition Reactions:** Enamides can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions.^{[1][4]}
- **Ring Deconstruction:** Oxidative fluorination can lead to ring-opened, fluorinated acyclic amines.^{[1][4]}
- **Fischer Indole Synthesis-type Reactions:** This allows for the synthesis of complex heterocyclic structures.^{[1][4]}

Troubleshooting and Safety Considerations

- **Anhydrous Conditions:** The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
- **Low Temperature:** Maintaining a low temperature (-94 °C) is crucial for the success of the reaction.
- **Vigorous Stirring:** Vigorous stirring during the addition of Tf₂O is essential to prevent localized side reactions.^[8]
- **Silica Gel Instability:** The instability of enamides on silica gel can lead to lower yields during purification. Pre-treatment of the silica gel with a triethylamine solution is highly recommended.^{[8][9]}
- **Safety:** Triflic anhydride is corrosive and reacts violently with water. LiHMDS is a strong base. Handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride and LiHMDS offers a rapid and efficient one-step procedure.^[5] This method provides access to

a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a valuable tool for researchers in academia and the pharmaceutical industry.

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